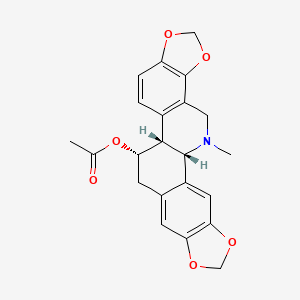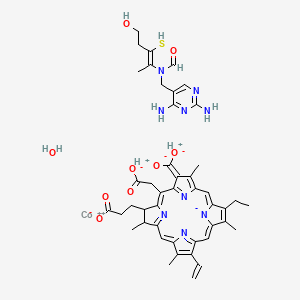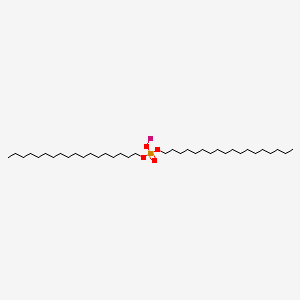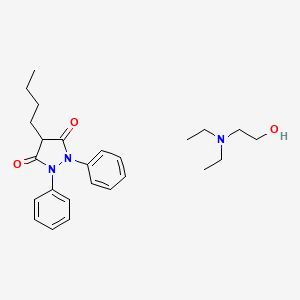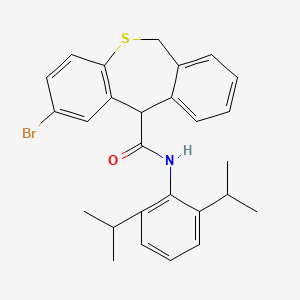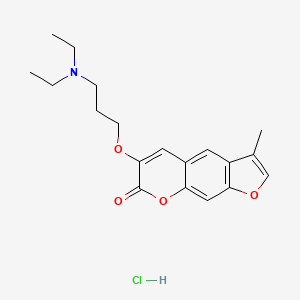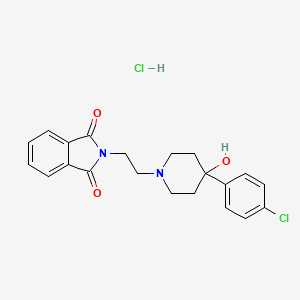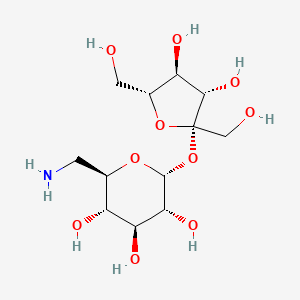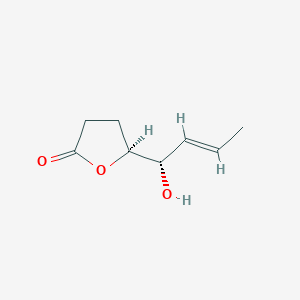
Nigrosporalactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nigrosporalactone is a natural product isolated from the endophytic fungus Nigrospora sp. It is a δ-hydroxy-γ-lactone with a molecular formula of C8H12O3 and a molecular weight of 156.1791. This compound has garnered attention due to its diverse biological activities, including herbicidal and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nigrosporalactone can be synthesized through a unified strategy for the preparation of δ-hydroxy-γ-lactones. This method involves a photocatalyzed radical ionic sequence for the preparation of γ-lactones. The reaction conditions can be adjusted to access a diastereoisomeric mixture or a single diasteroisomer of the lactones . Additionally, the reaction of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids can afford this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Nigrosporalactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for substitution reactions and oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include various lactone derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Nigrosporalactone has several scientific research applications:
Chemistry: It serves as a model compound for studying lactone synthesis and reactivity.
Medicine: Its antifungal and herbicidal properties are being explored for potential therapeutic applications.
Industry: It can be used in agricultural applications for plant protection due to its herbicidal activity.
Mécanisme D'action
The mechanism by which nigrosporalactone exerts its effects involves binding to specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as β-ketoacyl reductase in E. coli and N-myristoyl transferase in C. albicans . These interactions disrupt essential cellular processes, leading to the antimicrobial effects observed.
Comparaison Avec Des Composés Similaires
Nigrosporalactone can be compared with other similar compounds, such as:
Solanapyrone N and O: These are solanapyrone analogues isolated from the same endophytic fungus Nigrospora sp.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable subject for further research and development.
Propriétés
Numéro CAS |
23790-99-0 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(5S)-5-[(E,1S)-1-hydroxybut-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3/b3-2+/t6-,7-/m0/s1 |
Clé InChI |
HSLUVDZLTGWSDM-VHJVCUAWSA-N |
SMILES isomérique |
C/C=C/[C@@H]([C@@H]1CCC(=O)O1)O |
SMILES canonique |
CC=CC(C1CCC(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


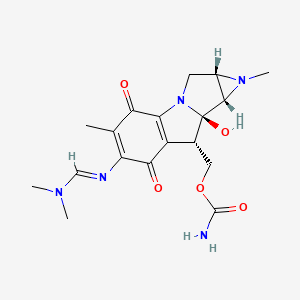
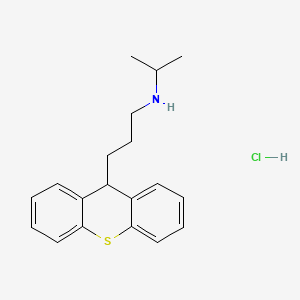
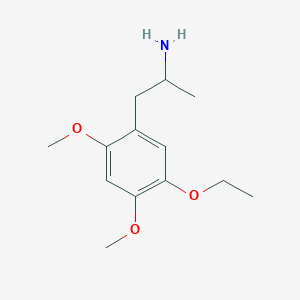

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
